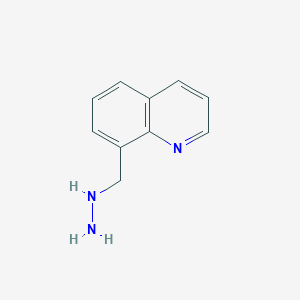

8-(Hydrazinylmethyl)quinoline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

64821-23-4 |

|---|---|

Molekularformel |

C10H11N3 |

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

quinolin-8-ylmethylhydrazine |

InChI |

InChI=1S/C10H11N3/c11-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6,13H,7,11H2 |

InChI-Schlüssel |

VYZOYRUFEYMNPI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)CNN)N=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 8 Hydrazinylmethyl Quinoline and Its Derivatives

Precursor Synthesis Strategies for the Quinoline (B57606) Core

The formation of the bicyclic quinoline system is a cornerstone of heterocyclic chemistry, with several classical methods available to construct this scaffold from simpler acyclic or aromatic precursors. These methods allow for the preparation of a wide array of substituted quinolines that can serve as intermediates for the synthesis of the target compound.

Friedländer Condensation Applications

The Friedländer synthesis is a widely utilized and straightforward method for constructing quinoline derivatives. researchgate.netpharmascholars.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. pharmaguideline.com The reaction can be catalyzed by either acids or bases. pharmaguideline.com

The mechanism proceeds through an initial aldol-type condensation between the two carbonyl components, followed by an intramolecular cyclization and dehydration (cyclodehydration) to form the final quinoline ring. pharmaguideline.com This method is particularly valuable for its operational simplicity and the ready availability of the starting materials. pharmaguideline.com A variety of catalysts, including iodine, p-toluenesulfonic acid, and various Lewis acids, have been employed to promote the reaction. pharmaguideline.com

Table 1: Overview of the Friedländer Condensation

| Feature | Description |

|---|---|

| Reactants | 2-Aminoaryl aldehyde/ketone + Carbonyl compound with α-methylene group |

| Product | Substituted quinoline |

| Catalysts | Acids (e.g., H₂SO₄, p-TsOH), Bases (e.g., NaOH, pyridine), Lewis acids |

| Key Steps | Aldol condensation followed by intramolecular cyclodehydration |

Pfitzinger Synthesis Approaches

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a versatile route to quinoline-4-carboxylic acids. pharmaguideline.com The synthesis starts with isatin (B1672199) (or its derivatives) which is treated with a base, such as potassium hydroxide, to open the five-membered ring, forming an intermediate isatic acid. pharmaguideline.com This intermediate then condenses with a carbonyl compound containing an α-methylene group to yield the substituted quinoline-4-carboxylic acid. pharmaguideline.com

This method is an extension of the Friedländer synthesis. The resulting carboxylic acid group at the 4-position can be subsequently removed via decarboxylation, often by heating with calcium oxide, if the unsubstituted quinoline is desired. pharmaguideline.com The Pfitzinger synthesis is particularly useful as isatins are often more readily available than the corresponding 2-aminobenzaldehydes required for the Friedländer synthesis.

Table 2: Key Aspects of the Pfitzinger Synthesis

| Feature | Description |

|---|---|

| Reactants | Isatin (or derivative) + Carbonyl compound with α-methylene group |

| Product | Quinoline-4-carboxylic acid derivative |

| Conditions | Strong base (e.g., KOH) |

| Key Steps | Base-mediated ring-opening of isatin, condensation, cyclization |

| Post-Modification | Decarboxylation of the C4-carboxylic acid is possible |

Niementowski Reaction Pathways

The Niementowski quinoline synthesis is a method that produces γ-hydroxyquinoline (quinolin-4-one) derivatives. scbt.com This reaction involves the thermal condensation of an anthranilic acid with a ketone or an aldehyde. scbt.com The reaction is typically carried out at high temperatures, often between 120–200 °C. scbt.com

Due to the similarity of the reactants to those in the Friedländer synthesis, the proposed mechanisms are related, often involving the initial formation of a Schiff base followed by intramolecular condensation. The high temperatures required for the Niementowski reaction have made it less popular than other methods, but variations have been developed to make the reaction more practical under milder conditions. scbt.com

Table 3: Summary of the Niementowski Reaction

| Feature | Description |

|---|---|

| Reactants | Anthranilic acid + Ketone or Aldehyde |

| Product | γ-Hydroxyquinoline (Quinolin-4-one) derivative |

| Conditions | High temperatures (typically >120 °C) |

| Key Steps | Thermal condensation and cyclization |

Skraup and Combes Synthesis Modifications

The Skraup and Combes syntheses are two other classical and powerful methods for quinoline synthesis, each starting from anilines but employing different reaction partners.

The Skraup synthesis is a reaction used to produce quinoline itself and its derivatives. In its archetypal form, aniline (B41778) is heated with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The reaction is notoriously vigorous. The sulfuric acid first dehydrates the glycerol to acrolein, which then undergoes a Michael addition with the aniline. This is followed by cyclization and oxidation to furnish the quinoline ring. iipseries.org Ferrous sulfate (B86663) is often added to moderate the otherwise violent reaction. iipseries.org

The Combes synthesis produces 2,4-disubstituted quinolines. It involves the condensation of an arylamine (like aniline) with a β-diketone. iipseries.org The reaction is catalyzed by a strong acid, such as sulfuric acid. The initial step is the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield the final quinoline product. iipseries.org

Table 4: Comparison of Skraup and Combes Syntheses

| Feature | Skraup Synthesis | Combes Synthesis |

|---|---|---|

| Amine Reactant | Aniline or substituted aniline | Aniline or substituted aniline |

| Carbon Source | Glycerol (forms acrolein in situ) | β-Diketone |

| Catalyst/Reagent | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Strong acid (e.g., H₂SO₄) |

| Product | Quinoline or substituted quinolines | 2,4-Disubstituted quinolines |

| Reaction Nature | Often highly exothermic and vigorous | Generally more controlled |

Introduction of the Hydrazinylmethyl Moiety

Once the quinoline scaffold is synthesized, the next critical stage is the introduction and elaboration of the hydrazinylmethyl group at the 8-position. This typically involves the functionalization of a pre-existing group at the C8 position of the quinoline ring.

Direct Functionalization Methods

Directly installing a hydrazinylmethyl group onto the quinoline C8 position in a single step is challenging. A more practical and common approach involves a multi-step sequence starting from a suitable precursor, such as 8-methylquinoline (B175542). This pathway leverages the reactivity of the methyl group for further transformation.

A representative synthetic route proceeds as follows:

Oxidation of 8-Methylquinoline : The methyl group of 8-methylquinoline can be selectively oxidized to an aldehyde group. A common and effective reagent for this transformation is selenium(IV) dioxide (SeO₂). emporia.edu This reaction provides quinoline-8-carbaldehyde, a key intermediate. emporia.edu

Hydrazone Formation : The resulting quinoline-8-carbaldehyde is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This is a standard condensation reaction that forms the corresponding quinoline-8-carbaldehyde hydrazone. nih.gov

Reduction of the Hydrazone : The final step is the reduction of the C=N double bond of the hydrazone to a single bond to yield the target 8-(hydrazinylmethyl)quinoline. Various reducing agents can be employed for this transformation, such as sodium cyanoborohydride (NaCNBH₃) or catalytic hydrogenation. This deoxygenative reduction converts the hydrazone into the desired hydrazine derivative. researchgate.net

This sequence provides a reliable and controllable method for the synthesis of this compound from a readily accessible precursor.

Table 5: Synthetic Sequence for this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 8-Methylquinoline | Selenium(IV) dioxide (SeO₂) | Quinoline-8-carbaldehyde |

| 2 | Quinoline-8-carbaldehyde | Hydrazine hydrate (N₂H₄·H₂O) | Quinoline-8-carbaldehyde hydrazone |

| 3 | Quinoline-8-carbaldehyde hydrazone | Reducing agent (e.g., NaCNBH₃, H₂/catalyst) | This compound |

Multi-step Reaction Sequences for Hydrazine Attachment

The attachment of a hydrazine group at the 8-methyl position of the quinoline core is not typically achieved in a single step but through a logical, multi-step reaction sequence. A common and effective pathway involves the initial functionalization of a precursor, 8-methylquinoline, to create a reactive intermediate capable of undergoing nucleophilic substitution with hydrazine.

The primary sequence is a two-step process:

Halogenation of 8-Methylquinoline: The synthesis begins with the free-radical halogenation of 8-methylquinoline. This step is crucial for activating the methyl group. Using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) in a non-polar solvent like carbon tetrachloride (CCl₄) leads to the formation of 8-(bromomethyl)quinoline (B1267487). This intermediate is significantly more reactive than the starting material.

Nucleophilic Substitution with Hydrazine: The resulting 8-(bromomethyl)quinoline is then treated with hydrazine hydrate (N₂H₄·H₂O). In this reaction, the highly nucleophilic hydrazine molecule displaces the bromide ion from the benzylic position, forming the C-N bond and yielding the final product, this compound. This substitution reaction is typically performed in a polar solvent, such as ethanol (B145695), to facilitate the dissolution of the reactants. The reaction of halo-substituted quinolines with hydrazine is a well-established method for introducing the hydrazine moiety onto the quinoline ring system. rsc.org

An analogous synthetic strategy has been successfully employed for related compounds, such as the reaction of 5-chloromethyl-8-hydroxyquinoline with various amines, demonstrating the viability of using halomethylquinolines as key intermediates for introducing nitrogen-based functional groups. nih.gov

Table 1: Example Multi-step Synthesis Pathway

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 8-Methylquinoline | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | 8-(Bromomethyl)quinoline | Free-Radical Halogenation |

| 2 | 8-(Bromomethyl)quinoline | Hydrazine Hydrate (N₂H₄·H₂O) | This compound | Nucleophilic Substitution |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly advantageous for the synthesis of heterocyclic compounds, including quinoline derivatives. benthamdirect.com

In the context of synthesizing this compound, microwave irradiation can be effectively applied to the nucleophilic substitution step. The reaction between 8-(bromomethyl)quinoline and hydrazine hydrate can be significantly expedited under microwave heating. mdpi.com This enhancement is attributed to the efficient and rapid heating of the polar solvent and reactants by microwave energy, which overcomes activation energy barriers more effectively than conventional oil bath heating. nih.govtandfonline.com

The benefits of using microwave assistance in this synthesis include:

Reduced Reaction Time: Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes. up.ac.zaresearchgate.net

Increased Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher product yields. nih.gov

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods. benthamdirect.com

Studies on the synthesis of other quinoline-based hydrazides and hydrazones have successfully utilized microwave irradiation to drive condensation reactions, confirming the compatibility of the hydrazine functional group with this technique. up.ac.za

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis | Advantage of Microwave |

| Reaction Time | Hours (e.g., 4-6 h) | Minutes (e.g., 8-10 min) tandfonline.com | Significant time savings |

| Energy Input | High and sustained | Lower and targeted | Increased energy efficiency |

| Yield | Often moderate to good | Often good to excellent up.ac.za | Potential for higher throughput |

| Side Products | Potential for increased formation | Often minimized due to short time | Cleaner reaction profile |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. researchgate.net The synthesis of this compound can be made more sustainable by considering several key aspects. tandfonline.comnih.gov

Solvent Selection: Traditional synthesis might use halogenated solvents like carbon tetrachloride for the halogenation step. Green alternatives focus on using less toxic and more environmentally benign solvents. For the nucleophilic substitution step, ethanol is a relatively green choice, but researchers are also exploring water as a solvent for quinoline synthesis where possible. tandfonline.comresearchgate.net

Catalysis: While the proposed synthesis does not heavily rely on catalysts, broader green approaches to quinoline synthesis utilize recyclable or heterogeneous catalysts (such as nanocatalysts) to improve efficiency and reduce waste, as the catalyst can be easily recovered and reused. nih.govacs.org

Atom Economy: The synthetic route is designed to be relatively efficient. However, a key consideration is minimizing waste from reagents like NBS and the initiator in the first step, and ensuring high conversion in the substitution step to maximize the incorporation of atoms from reactants into the final product.

Adopting these green principles not only reduces the environmental impact but can also lead to more efficient and cost-effective synthetic processes. ingentaconnect.com

Optimization of Synthetic Yields and Assessment of Product Purity

Achieving a high yield of a pure product is a critical goal in chemical synthesis. The process involves systematic optimization of reaction conditions and rigorous analytical assessment of the final compound. researchgate.net

Optimization of Synthetic Yields: To maximize the yield of this compound, each step of the synthesis must be optimized. Key parameters that can be systematically varied include:

Stoichiometry: The molar ratio of reactants is crucial. For instance, in the substitution step, using a slight excess of hydrazine hydrate can help drive the reaction to completion, but a large excess may complicate purification.

Temperature and Reaction Time: Both conventional and microwave-assisted methods require optimization of temperature and duration. Insufficient time or temperature can lead to incomplete reaction, while excessive conditions might cause decomposition or side-product formation. rsc.org

Solvent and Catalyst: The choice of solvent can significantly influence reaction rates and yields. nih.gov While the proposed route is uncatalyzed, related quinoline syntheses have shown that the choice and concentration of a catalyst can be a key optimization parameter. mdpi.com

Table 3: Parameters for Reaction Optimization

| Parameter | Variable | Goal |

| Reactant Ratio | Molar equivalents of 8-(bromomethyl)quinoline to hydrazine | Drive reaction to completion, minimize unreacted starting material. |

| Temperature | Reaction temperature (°C) | Find the lowest temperature for efficient conversion to minimize side reactions. |

| Time | Duration of the reaction (minutes/hours) | Determine the shortest time needed for maximum conversion. |

| Solvent | Type of solvent (e.g., ethanol, isopropanol, acetonitrile) | Maximize reactant solubility and reaction rate. |

| Concentration | Molarity of reactants in the solvent | Optimize reaction kinetics and prevent precipitation issues. |

Assessment of Product Purity: Once the synthesis is complete, the identity and purity of this compound must be unequivocally confirmed using a combination of chromatographic and spectroscopic techniques:

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and to get a preliminary indication of the product's purity. nih.gov

Column Chromatography: Often employed for the purification of the crude product, separating it from unreacted starting materials and byproducts. nih.gov

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom in the molecule. noveltyjournals.com

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the N-H bonds in the hydrazine moiety and the aromatic C-H and C=N bonds of the quinoline ring. researchgate.net

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. noveltyjournals.com

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is compared against the calculated theoretical values to verify the empirical formula. researchgate.net

Advanced Spectroscopic and Structural Characterization of 8 Hydrazinylmethyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms and the spatial relationships between them. For 8-(hydrazinylmethyl)quinoline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been instrumental in confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides a characteristic fingerprint of the proton environments within the molecule. The aromatic protons of the quinoline (B57606) ring system typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring current. hmdb.ca The specific chemical shifts and coupling patterns of these protons are dictated by their position on the quinoline core and the electronic influence of the hydrazinylmethyl substituent. For instance, protons on the quinoline ring often exhibit characteristic splitting patterns, such as doublets and triplets, arising from coupling with adjacent protons. mdpi.com

The protons of the methylene (B1212753) (-CH₂-) and hydrazinyl (-NH-NH₂) groups are expected to resonate in the upfield region of the spectrum. The methylene protons, being adjacent to the electron-withdrawing quinoline ring and the nitrogen of the hydrazine (B178648) group, would likely appear as a singlet or a multiplet in the range of δ 4.0-5.0 ppm. The chemical shifts of the N-H protons of the hydrazine moiety can be more variable and may appear as broad signals due to quadrupole broadening and chemical exchange. Their exact position would be sensitive to solvent, concentration, and temperature.

Table 1: Representative ¹H NMR Spectral Data for Quinoline Derivatives

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline Aromatic-H | 7.0 - 9.0 | m |

| -CH₂- | 4.0 - 5.0 | s or m |

| -NH-NH₂ | Variable | br s |

| Note: This table presents typical chemical shift ranges for analogous structures. Actual values for this compound may vary. Data compiled from representative quinoline compounds. hmdb.camdpi.comchemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The carbon atoms of the quinoline ring are typically observed in the aromatic region, from approximately δ 120 to 150 ppm. libretexts.org The chemical shifts of these carbons are influenced by the nitrogen heteroatom and the position of the substituent. The carbon atom attached to the nitrogen (C8a) and the carbon at position 2 (C2) often show distinct chemical shifts. tsijournals.com

The carbon of the methylene group (-CH₂-) is expected to appear in the range of δ 40-60 ppm, shifted downfield due to the attachment of the electronegative nitrogen atom and the aromatic ring. The precise chemical shift provides further confirmation of the methylene bridge between the quinoline ring and the hydrazine group.

Table 2: Representative ¹³C NMR Spectral Data for Quinoline Derivatives

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Quinoline Aromatic-C | 120 - 150 |

| -CH₂- | 40 - 60 |

| Note: This table presents typical chemical shift ranges for analogous structures. Actual values for this compound may vary. Data compiled from representative quinoline compounds. libretexts.orgtsijournals.comrsc.org |

Two-Dimensional NMR Techniques for Structural Elucidation

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the coupled protons on the quinoline ring, helping to trace the connectivity of the aromatic system. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the -CH₂- group would show a cross-peak with the corresponding carbon signal in the HSQC spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This experiment is crucial for establishing the connectivity between different parts of the molecule. For this compound, HMBC would be used to confirm the attachment of the hydrazinylmethyl group to the C8 position of the quinoline ring by observing a correlation between the methylene protons and the C8 and C7 carbons of the quinoline ring. researchgate.net

Infrared (IR) Spectroscopy Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. libretexts.org The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the quinoline ring, the methylene group, and the hydrazine moiety.

The stretching vibrations of the C-H bonds in the aromatic quinoline ring typically appear in the region of 3000-3100 cm⁻¹. mdpi.com The C=C and C=N stretching vibrations of the quinoline ring are expected to produce a series of sharp bands in the 1450-1600 cm⁻¹ region. mdpi.com The C-H bending vibrations of the quinoline ring will give rise to bands in the fingerprint region (below 1500 cm⁻¹).

The N-H stretching vibrations of the hydrazine group are particularly informative and are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. The exact position and number of bands can indicate the extent of hydrogen bonding. The N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹. The C-N stretching vibration of the aminomethyl group would likely be found in the 1250-1020 cm⁻¹ range. pg.edu.pl

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Hydrazine (-NH₂) | 3200 - 3400 |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 |

| C=C and C=N Stretch | Quinoline Ring | 1450 - 1600 |

| N-H Bend | Hydrazine (-NH₂) | ~1600 |

| C-N Stretch | Aminomethyl | 1020 - 1250 |

| Note: These are predicted absorption ranges based on characteristic group frequencies. mdpi.compg.edu.pl |

Mass Spectrometry (MS and HRMS) Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. nih.gov For this compound, MS would confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Upon electron ionization, the this compound molecule will form a molecular ion (M⁺˙). This molecular ion can then undergo fragmentation through various pathways. A common fragmentation pathway for quinoline derivatives is the loss of HCN (27 amu) from the quinoline ring. mcmaster.carsc.org Another likely fragmentation would involve the cleavage of the C-C bond between the quinoline ring and the methylene group, or the C-N bond of the hydrazinylmethyl side chain. The loss of the hydrazine group (NH₂NH₂) or parts of it would also be expected. Analysis of these fragment ions helps to piece together the structure of the original molecule. For instance, the observation of a fragment corresponding to the quinoline moiety would strongly support the proposed structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of UV or visible light. ijnrd.org The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π-electron system of the quinoline ring. libretexts.org

Quinoline itself exhibits several absorption bands in the UV region corresponding to π → π* transitions. redalyc.org The presence of the hydrazinylmethyl substituent at the 8-position can influence the position and intensity of these absorption maxima (λmax). The auxochromic effect of the amino group and the potential for n → π* transitions associated with the lone pairs of the nitrogen atoms can lead to shifts in the absorption bands, often to longer wavelengths (bathochromic shift). dergipark.org.tr The solvent used for the analysis can also affect the spectrum, particularly for polar functional groups capable of hydrogen bonding. redalyc.org The electronic transitions are fundamentally related to the promotion of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

Table 4: Expected UV-Vis Absorption Maxima for Quinoline Derivatives

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Quinoline Ring | 200 - 350 |

| n → π | N-heterocycle, Hydrazine | > 300 |

| Note: These are general ranges for quinoline and related compounds. The specific λmax values for this compound will depend on its unique electronic structure and the solvent. redalyc.orgdergipark.org.tr |

X-ray Diffraction Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been detailed in the reviewed literature, analysis of related quinoline derivatives provides insight into the structural characteristics that can be anticipated. For instance, the crystal structure of 8-hydroxy-2-methylquinoline reveals a dimeric structure formed through O—H⋯N hydrogen bonds. researchgate.net Similarly, in 8-hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride, the crystal packing is dominated by N—H⋯Cl and O—H⋯Cl hydrogen bonds, which link the molecules into tetramers. iucr.org These examples underscore the importance of the quinoline nitrogen and the substituent groups in directing the supramolecular assembly.

For this compound, it is expected that the hydrazinyl group would be a key participant in hydrogen bonding, likely forming N-H···N or N-H···O interactions, which would significantly influence the crystal packing. The quinoline ring itself is anticipated to be essentially planar. iucr.org

A representative table of crystallographic data for a related quinoline derivative, 8-hydroxy-2-methylquinoline, is presented below to illustrate the type of information obtained from an X-ray diffraction study. researchgate.net

Table 1: Example Crystal Data for a Quinoline Derivative (8-Hydroxy-2-methylquinoline)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉NO |

| Formula Weight | 159.18 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.6542 (5) |

| b (Å) | 10.9976 (6) |

| c (Å) | 23.6264 (10) |

| V (ų) | 3288.0 (3) |

| Z | 16 |

| Density (calculated) (Mg m⁻³) | 1.286 |

| Radiation type | Mo Kα |

This data is for 8-hydroxy-2-methylquinoline and is presented for illustrative purposes. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Behavior Investigation

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This method is used to characterize the thermal stability of materials and to study their decomposition patterns. wikipedia.org A TGA curve plots the mass of the sample against the temperature, revealing the temperatures at which the material decomposes and the percentage of mass lost at each stage.

For quinoline derivatives, TGA can provide valuable information on their thermal stability and decomposition pathways. orientjchem.orgresearchgate.net For example, the TGA of metal complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline shows a multi-step decomposition process, with the loss of water molecules at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures. orientjchem.org In another study on crystalline forms of a quinoline sulfonamide derivative, TGA was used to determine the amount of solvent present in the crystal lattice and to identify the onset of thermal decomposition. google.com

The thermal stability of this compound would be of interest for its potential applications, as it would define the temperature range in which the compound is stable and can be used. The TGA curve of this compound would be expected to show a stable region at lower temperatures, followed by one or more decomposition steps at higher temperatures, corresponding to the fragmentation of the molecule. The presence of the hydrazinylmethyl group may influence the decomposition mechanism compared to other quinoline derivatives.

An illustrative data table summarizing TGA findings for a related quinoline compound is provided below.

Table 2: Example TGA Data for a Quinoline Derivative Complex

| Compound | Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|---|

| [Co(C₃₂H₂₀N₁₀O₂)Cl]·H₂O | 100-148 | 8.11 | Loss of H₂O and HCl |

This data is for a Co(III) complex of a substituted 8-hydroxyquinoline (B1678124) and is presented for illustrative purposes. orientjchem.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a sample. For a newly synthesized compound, elemental analysis serves to verify its stoichiometry by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values based on its proposed chemical formula. najah.edukab.ac.ug A close agreement between the found and calculated values provides strong evidence for the purity and the correct empirical formula of the compound.

For this compound, with a chemical formula of C₁₀H₁₁N₃, the theoretical elemental composition can be calculated. Experimental determination of the C, H, and N percentages would then be performed to confirm that the synthesized product corresponds to the desired structure. This technique is routinely used in the characterization of new quinoline derivatives. researchgate.netchesci.com

Below is a table showing the calculated elemental composition for this compound and representative experimental data from a related quinoline derivative to illustrate how the results are typically presented.

Table 3: Elemental Analysis Data

| Compound | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | |

|---|---|---|---|---|

| This compound | Calculated | 69.34 | 6.40 | 24.26 |

| Example: N-(carbethoxy)-2-hydroxyquinoline-4-carboxamide | Calculated | 61.31 | 5.11 | 10.21 |

Found data is for N-(carbethoxy)-2-hydroxyquinoline-4-carboxamide and is presented for illustrative purposes. chesci.com

Coordination Chemistry and Metal Complexation Studies of 8 Hydrazinylmethyl Quinoline

Ligand Design Principles and Coordination Modes

The design of 8-(Hydrazinylmethyl)quinoline as a ligand is rooted in the well-established chelating ability of the 8-hydroxyquinoline (B1678124) (oxine) scaffold. scispace.comresearchgate.net The presence of a nitrogen atom in the quinoline (B57606) ring and a hydroxyl group at the 8-position creates a bidentate chelate that can form stable complexes with a variety of metal ions. scispace.comresearchgate.net The introduction of a hydrazinylmethyl group at a suitable position on the quinoline ring expands the coordination capabilities of the molecule. This modification introduces additional donor sites, specifically the nitrogen atoms of the hydrazinyl group, allowing for potentially higher denticity and the formation of more complex coordination architectures.

The coordination modes of this compound and related hydrazone derivatives are diverse. researchgate.netrsc.org The quinoline nitrogen and the exocyclic hydrazinyl nitrogen atoms are primary coordination sites. Depending on the metal ion, the reaction conditions, and the presence of other coordinating species, this compound can act as a bidentate, tridentate, or even a bridging ligand. researchgate.netmdpi.com For instance, in some complexes, coordination may occur through the quinoline nitrogen and one of the hydrazinyl nitrogens, forming a stable five- or six-membered chelate ring. In other cases, both hydrazinyl nitrogens might participate in coordination, leading to bridged dimeric or polymeric structures. The flexibility of the hydrazinylmethyl side chain allows it to adopt various conformations to accommodate the geometric preferences of different metal ions.

Formation of Metal Complexes

Transition Metal Complexes

This compound and its derivatives readily form complexes with a wide range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), zinc(II), manganese(II), and iron(II/III). mdpi.comrsc.org The synthesis of these complexes is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. researchgate.netkab.ac.ug The resulting complexes often exhibit distinct colors and are generally stable under ambient conditions. researchgate.net

The geometry of the resulting transition metal complexes is influenced by several factors, including the coordination number of the metal ion, the stoichiometry of the complex, and the nature of the ligand itself. rsc.org For example, with Cu(II), square planar or distorted tetrahedral geometries are commonly observed. nih.gov In contrast, Ni(II) and Co(II) complexes often adopt octahedral geometries, which may involve the coordination of solvent molecules or other anions to satisfy the metal's coordination sphere. mdpi.comrsc.org The coordination can involve the nitrogen atoms of the quinoline ring and the hydrazone moiety, as well as the oxygen atom if a hydroxyl group is present in a related derivative. researchgate.net

Lanthanide Cation Complexes

The coordination of this compound and its derivatives extends to lanthanide cations. researchgate.net Lanthanide ions are characterized by their large ionic radii and high coordination numbers, typically ranging from 8 to 12. The flexible nature of the hydrazinylmethyl group, combined with the quinoline core, allows the ligand to wrap around the large lanthanide ions and satisfy their demanding coordination requirements. mdpi.com

The formation of lanthanide complexes often results in multinuclear structures, such as dinuclear or polynuclear arrays, where the hydrazone ligands can act as bridging units between the metal centers. mdpi.comrsc.org These complexes are of particular interest due to the unique photophysical properties of lanthanide ions, which can be sensitized by the organic ligand through the "antenna effect." researchgate.net The complexation with ligands like this compound can lead to compounds with potential applications in areas such as luminescent materials and bio-imaging. rsc.org

Stoichiometric Ratio Determination in Complex Formation

Determining the stoichiometric ratio of the metal to the ligand in a complex is a fundamental aspect of its characterization. Various techniques are employed for this purpose, with spectrophotometric and conductometric titrations being common methods. scirp.orgscirp.org

In spectrophotometric methods, such as the mole ratio method or Job's method of continuous variation, the absorbance of a series of solutions containing varying molar ratios of the metal ion and the ligand is measured. ajchem-a.comnih.gov A plot of absorbance versus the mole fraction of the ligand often reveals a maximum or a break point corresponding to the stoichiometric ratio of the complex formed in the solution. scirp.orgnih.gov For instance, studies on related quinoline-based ligands have confirmed 1:1, 1:2, and even 1:3 metal-to-ligand ratios depending on the specific metal ion and ligand. scirp.orgajchem-a.comnih.gov

Conductometric titration is another valuable technique, particularly for ionic complexes. scirp.org This method involves monitoring the change in the electrical conductivity of a solution as the ligand is incrementally added to a metal salt solution. The point of inflection in the conductivity curve indicates the stoichiometry of the complex. scirp.org For example, a 2:1 ligand-to-metal ratio has been determined for a Cu(II) complex with a related quinoline derivative using this method. scirp.orgscirp.org

| Metal Ion | Ligand | Method | Stoichiometric Ratio (Metal:Ligand) | Reference |

|---|---|---|---|---|

| Cu(II) | 8-Hydroxyquinoline | Conductometric Titration | 1:2 | scirp.orgscirp.org |

| Co(II) | 8-Hydroxyquinoline | Spectrophotometry | 1:2 | scirp.orgscirp.org |

| Ni(II) | 8-Hydroxyquinoline | Spectrophotometry | 1:2 | scirp.orgscirp.org |

| Ag(I) | 8-Hydroxyquinoline | Spectrophotometry (Mole Ratio) | 1:1 | ajchem-a.com |

| Zn(II) | bis-Quinoline Acyl Hydrazone | Job's Plot (PL Spectra) | 1:1 and 1:2 | nih.govmdpi.com |

Spectroscopic Characterization of Metal Complexes

UV-Vis Spectroscopic Shifts Upon Metal Binding

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule and provides valuable information about the formation of metal complexes. bendola.com The coordination of this compound to a metal ion invariably leads to changes in its electronic absorption spectrum. scispace.com

Upon complexation, the absorption bands corresponding to the π→π* and n→π* transitions within the quinoline and hydrazone moieties of the free ligand often exhibit shifts in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and changes in intensity (hyperchromic or hypochromic effect). scispace.comscirp.org These spectral shifts are a direct consequence of the perturbation of the ligand's electronic structure upon coordination to the metal ion. acs.org The formation of a new absorption band at a longer wavelength is often indicative of a ligand-to-metal charge transfer (LMCT) transition, which is a hallmark of complex formation. acs.org The magnitude and direction of these shifts can provide insights into the nature of the metal-ligand interaction and the geometry of the resulting complex. researchgate.net

| Compound/Complex | Solvent | λmax (nm) | Shift upon Complexation | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Methanol | 242, 305, 316 | - | scirp.org |

| Co(II)-8-HQ Complex | Methanol | 269, 371 | Bathochromic | scirp.orgscirp.org |

| Ni(II)-8-HQ Complex | Methanol | 269, 366 | Bathochromic | scirp.orgscirp.org |

| HMQP Ligand | Tris-HCl/THF-H₂O | 338 | - | acs.org |

| HMQP-Zn(II) Complex | Tris-HCl/THF-H₂O | 455 (new band) | Bathochromic | acs.org |

Magnetic Susceptibility Measurements

Specific magnetic susceptibility data for metal complexes of this compound are not available in the reviewed literature. However, studies on analogous complexes, such as those with Schiff bases derived from 8-aminoquinoline (B160924) or derivatives of 8-hydroxyquinoline, provide insight into the expected magnetic behaviors. For instance, transition metal complexes of quinoline-based ligands have been shown to exhibit paramagnetism, with magnetic moments corresponding to the number of unpaired d-electrons in the metal center. bendola.combg.ac.rs Complexes of Mn(II), Co(II), and Ni(II) with related ligands have been characterized with octahedral or tetrahedral geometries, and their magnetic moments are consistent with high-spin configurations. bendola.comkab.ac.ug For example, Mn(II) complexes often show magnetic moments around 5.9 µB, indicative of five unpaired electrons. bg.ac.rs The magnetic properties of such complexes are highly dependent on the coordination geometry and the nature of the metal-ligand bonds. mdpi.com

X-ray Diffraction of Metal-Ligand Adducts

There are no published X-ray diffraction studies specifically for metal adducts of this compound. The crystal structures of metal complexes with related quinoline-containing ligands, however, have been extensively studied. These studies reveal diverse coordination modes and geometries. For example, 8-hydroxyquinolinate has been shown to form complexes with Rh(III) and Ir(III), exhibiting a typical bidentate coordination through the quinolinic nitrogen and the deprotonated hydroxyl oxygen. researchgate.net Similarly, Schiff base ligands derived from 8-aminoquinoline form stable complexes with various metals, often resulting in octahedral or tetrahedral geometries. bendola.comkab.ac.ug The coordination of a cobalt(II) ion with a tetradentate ligand incorporating quinoline donors resulted in a distorted octahedral geometry. mdpi.com These examples suggest that this compound would likely act as a bidentate or potentially tridentate ligand, forming stable chelate rings with metal ions, leading to well-defined crystal structures.

Influence of Metal Chelation on Electronic Properties

Detailed studies on how metal chelation influences the electronic properties of this compound are not available. For related systems, such as complexes of 8-aminoquinoline, metal coordination significantly alters the electronic absorption spectra. nih.gov These changes are typically observed in the UV-Visible region and are attributed to metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions, in addition to the intraligand π-π* transitions. nih.gov The electronic properties of metal complexes are crucial for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent sensors, where derivatives of 8-hydroxyquinoline have been widely explored. researchgate.netrroij.com The chelation process can lead to enhanced fluorescence or a shift in emission wavelengths, a phenomenon known as chelation-enhanced fluorescence (CHEF), which is valuable for the development of selective metal ion sensors. nih.gov

Bioinorganic Chemistry Perspectives of this compound Metal Chelates

While the bioinorganic chemistry of this compound metal chelates has not been specifically investigated, the broader class of quinoline derivatives and their metal complexes exhibit a wide range of biological activities. researchgate.net Quinoline compounds are known for their anticancer, antibacterial, antifungal, and antiviral properties. rroij.comnih.govjmaterenvironsci.com The biological activity is often enhanced upon coordination with a metal ion. rsc.org This enhancement is attributed to factors like increased lipophilicity, which facilitates transport across cell membranes, and the ability of the complex to interact with biological targets such as DNA and enzymes. kab.ac.ugrsc.org Hydrazone-based ligands and their metal complexes have also shown significant therapeutic potential. rsc.org Given these precedents, metal chelates of this compound are promising candidates for future studies in medicinal bioinorganic chemistry.

Computational Chemistry and Theoretical Investigations of 8 Hydrazinylmethyl Quinoline

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling for quinoline (B57606) derivatives, a class of compounds that includes 8-(hydrazinylmethyl)quinoline, has been instrumental in elucidating the relationship between molecular structure and biological activity. These computational models are designed to predict the activity of new compounds based on their physicochemical properties and structural features.

In the realm of QSAR, various molecular descriptors are employed to quantify the structural attributes of molecules. For instance, a study on indeno[1,2-c]quinoline derivatives utilized descriptors such as the Chi chain descriptor of order 6 (SCH-6), Crippen's LogP (CrippenLogP), and the maximum hydrogen E-State value (hmax) to build a predictive model for anti-tuberculosis activity. nih.gov The resulting QSAR model demonstrated a high correlation between the observed and predicted activities, underscoring the importance of these descriptors in determining biological function. nih.gov Such models can be developed using techniques like multiple regression analysis, with the goal of achieving a high cross-validated correlation coefficient (Q2) and a strong coefficient of determination (R2), indicating good predictive power. nih.gov

The application of QSAR extends to various therapeutic areas. For example, 3D-QSAR models have been established for quinoline derivatives targeting gastric cancer cell lines, correlating their three-dimensional structures with their inhibitory activity against Serine/threonine kinase STK10. nih.gov These models, often developed using methods like Comparative Molecular Field Analysis (CoMFA), provide insights that can guide the design of new, more potent compounds. nih.gov Similarly, QSAR models have been used to predict the cytotoxicity of thiosemicarbazones, a class of compounds that can be derived from quinoline structures. acs.org

The predictive power of QSAR is not limited to biological activities. It has also been applied to predict the catalytic activity of transition metal complexes in chemical reactions, such as the hydrogenation of quinoline. nanopaprika.eu This highlights the versatility of QSAR as a tool in both drug discovery and materials science. nanopaprika.eu The process often involves calculating a large number of descriptors and then using statistical methods, like genetic algorithms, to select the most relevant ones for building the final model. thaiscience.info

Table 1: Examples of Descriptors Used in QSAR Models for Quinoline Derivatives

| Descriptor | Description | Application Example | Reference |

| SCH-6 | Chi chain descriptor of order 6, a topological descriptor. | Predicting anti-tuberculosis activity of indeno[1,2-c]quinoline derivatives. | nih.gov |

| CrippenLogP | Crippen's LogP, related to lipophilicity. | Predicting anti-tuberculosis activity of indeno[1,2-c]quinoline derivatives. | nih.gov |

| hmax | Maximum hydrogen E-State value, an electrotopological state descriptor. | Predicting anti-tuberculosis activity of indeno[1,2-c]quinoline derivatives. | nih.gov |

| CoMFA | Comparative Molecular Field Analysis, a 3D-QSAR method. | Modeling the inhibition of Serine/threonine kinase STK10 by quinoline derivatives. | nih.gov |

| Topological Descriptors | Descriptors based on the 2D representation of the molecule. | Screening for relevant descriptors in QSAR models for HIV maturation inhibitors. | thaiscience.info |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iscientific.org This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. iscientific.org The process involves placing the ligand into the binding site of the target and calculating the binding energy for different poses, with the lowest energy pose considered the most likely binding mode. iscientific.orgmdpi.com

Ligand-Protein Binding Interaction Analysis

The analysis of ligand-protein interactions provides crucial insights into the molecular basis of a compound's activity. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govplos.org For quinoline derivatives, molecular docking studies have revealed specific interactions with various protein targets.

For instance, in the context of anticancer research, docking studies of quinoline-1,4-quinone hybrids have shown their potential to inhibit the BCL-2 protein. nih.gov Similarly, docking of quinolinesulfonamide-triazole hybrids into the active site of ROCK1 kinase has identified key interactions that contribute to their inhibitory activity. mdpi.com The stability of these interactions can be further assessed using molecular dynamics simulations, which provide a dynamic view of the ligand-protein complex over time. mdpi.com

In the study of neurodegenerative diseases, molecular docking of 8-hydroxyquinoline-indole hybrids with the Aβ1-42 peptide, implicated in Alzheimer's disease, has shown that potent inhibitors form hydrogen bonds, π-π stacking interactions, and π-cation interactions. nih.gov These interactions are believed to inhibit the aggregation of the Aβ peptide. nih.gov

The types of amino acid residues in the binding pocket play a significant role in these interactions. A systematic analysis of protein-ligand complexes in the Protein Data Bank (PDB) revealed that residues like Tryptophan, Histidine, Methionine, Tyrosine, and Phenylalanine are abundant in binding pockets. embl.de Furthermore, physiological compounds tend to form more hydrogen bonds with protein atoms compared to synthetic drugs, which rely more on hydrophobic interactions. embl.de

Table 2: Examples of Ligand-Protein Interactions for Quinoline Derivatives

| Compound Class | Protein Target | Key Interactions | Reference |

| Quinoline-1,4-quinone hybrids | BCL-2 protein | Not specified | nih.gov |

| Quinolinesulfonamide-triazole hybrids | ROCK1 kinase | Not specified | mdpi.com |

| 8-Hydroxyquinoline-indole hybrids | Aβ1-42 peptide | Hydrogen bonds, π-π stacking, π-cation interactions | nih.gov |

| Quinoline-hydrazone conjugates | DNA gyrase | Not specified | researchgate.net |

| N-substituted quinoline 3-carbaldehyde hydrazone derivatives | Mycobacterial ATP synthase | Not specified | iscientific.org |

Prediction of Binding Affinities

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). mdpi.com A lower binding energy generally indicates a stronger and more favorable interaction between the ligand and the protein. mdpi.com This metric is crucial for ranking potential drug candidates and prioritizing them for further experimental testing.

For example, molecular docking studies of quinoline-hydrazone conjugates against DNA gyrase have reported binding energies ranging from –6.0 to –7.33 kcal/mol. researchgate.net In another study, N-substituted quinoline 3-carbaldehyde hydrazone derivatives showed strong binding interactions with mycobacterial ATP synthase. iscientific.org The binding affinities of 5,8-quinolinedione-betulin hybrids with SARS-CoV-2 proteins Mpro and PLpro have also been evaluated, with lower binding energies compared to reference drugs suggesting their potential as antiviral agents. mdpi.com

The accuracy of binding affinity prediction can be influenced by the scoring function used in the docking software. biorxiv.org While these predictions provide valuable estimates, they are often complemented by more rigorous computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to obtain more accurate binding free energies. nih.gov Deep learning and other machine learning approaches are also emerging as powerful tools for more accurate and generalizable prediction of protein-ligand binding affinities. biorxiv.orgarxiv.org

Table 3: Predicted Binding Affinities of Quinoline Derivatives

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

| Quinoline-hydrazone conjugates | DNA gyrase | -6.0 to -7.33 | researchgate.net |

| Quinolinesulfonamide-triazole hybrid (derivative 9b) | ROCK1 kinase | -10.4 | mdpi.com |

| 5,8-Quinolinedione-betulin hybrids | SARS-CoV-2 Mpro and PLpro | Lower than reference drugs | mdpi.com |

| STK10-ligand7 complex | STK10 protein | -20.9293 (ΔGbind MM/GBSA) | nih.gov |

Mechanistic Studies of Biological Activities of 8 Hydrazinylmethyl Quinoline and Its Derivatives

Antibacterial Activity Mechanisms

Quinoline (B57606) hydrazide/hydrazone derivatives have been identified as potent antibacterial agents that act on various bacterial targets. nih.gov Their mechanisms of action are diverse, ranging from the inhibition of DNA synthesis to the disruption of cell wall formation and fatty acid biosynthesis. nih.govresearchgate.net

DNA Gyrase Inhibition Pathways

A primary mechanism by which 8-(hydrazinylmethyl)quinoline derivatives exert their antibacterial effect is through the inhibition of DNA gyrase. nih.gov This enzyme is a type II topoisomerase essential for bacterial DNA replication, recombination, and repair. nih.gov It introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during replication. nih.govnih.gov

Quinoline derivatives act as DNA gyrase inhibitors, often referred to as "poisons," by stabilizing the complex formed between the enzyme and the DNA strand. nih.gov This stabilization prevents the re-ligation of the DNA strands after cleavage, leading to the accumulation of double-stranded breaks. nih.gov These breaks are lethal to the bacterial cell as they stall replication forks and trigger a cascade of events leading to cell death. nih.govresearchgate.net The binding of these compounds typically involves interactions with both the DNA and the gyrase enzyme itself. nih.govnih.gov The inhibitory activity of these compounds is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoline Derivative 14 | E. coli DNA Gyrase | 3.39 | nih.gov |

| 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinolone (37) | DNA Gyrase | 11.5 | nih.gov |

| Methoxy (B1213986)/Ethoxy Quinoline Derivatives (9 and 10) | M. tuberculosis DNA Gyrase | 27-28 | nih.gov |

| Fluoroquinolone Derivative 10a | M. smegmatis DNA Gyrase | ~11.6 (converted from 5 µg/mL) | researchgate.net |

Glucosamine-6-phosphate Synthase Modulation

Another significant target for the antibacterial action of quinoline-hydrazone derivatives is Glucosamine-6-phosphate (GlcN-6-P) synthase. nih.govresearchgate.net This enzyme plays a critical role in the biosynthesis of the bacterial cell wall by catalyzing the formation of glucosamine-6-phosphate from fructose-6-phosphate (B1210287) and glutamine. nih.gov Glucosamine-6-phosphate is a vital precursor for the synthesis of peptidoglycan in bacteria and chitin (B13524) in fungi. nih.gov

By inhibiting GlcN-6-P synthase, these compounds effectively block the production of essential building blocks for the cell wall. researchgate.net This disruption leads to a weakened cell envelope, compromising the structural integrity of the bacterium and ultimately resulting in cell lysis and death. This mechanism is particularly attractive for developing new antimicrobial agents as GlcN-6-P synthase is a ubiquitous and crucial enzyme in microorganisms. nih.gov

Enoyl ACP Reductase and 3-Ketoacyl ACP Reductase Targeting

The fatty acid synthesis II (FAS-II) pathway, which is absent in mammals, is an essential metabolic route in bacteria and a validated target for antibacterial drugs. nih.govnih.gov Quinoline-hydrazone derivatives have been shown to target key enzymes within this pathway, namely Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR) and 3-Ketoacyl ACP Reductase. nih.govresearchgate.net

ENR catalyzes the final, rate-limiting step in the fatty acid elongation cycle. physchemres.org Its inhibition by quinoline derivatives disrupts the entire FAS-II pathway, leading to the depletion of fatty acids necessary for building and maintaining bacterial cell membranes. nih.govphyschemres.org Similarly, 3-Ketoacyl ACP Reductase (FabG) is another crucial enzyme in this pathway, responsible for the reduction of β-ketoacyl-ACP intermediates. nih.gov Targeting this enzyme also halts fatty acid production, proving lethal to the bacteria. nih.gov

Membrane Interaction and Ionophore Actions

Beyond specific enzyme inhibition, some quinoline derivatives exert their antibacterial effects by directly interacting with and disrupting the bacterial cytoplasmic membrane. sgul.ac.ukacs.orgnih.gov This mechanism involves the compound inserting into the lipid bilayer, which leads to a loss of membrane integrity. sgul.ac.uk

Studies have demonstrated that certain quinoline-based antimicrobials cause depolarization of the membrane potential and the release of essential intracellular components, such as ATP. sgul.ac.uknih.gov This disruption is often more pronounced in membranes with a higher content of anionic lipids, which are common in bacterial membranes. sgul.ac.ukacs.org The damage can be severe, leading to the increased permeation of solvents into the hydrophobic core of the membrane and, in some cases, the complete destruction of the bilayer structure. sgul.ac.uknih.gov

Furthermore, the inherent metal-chelating ability of the quinoline scaffold, particularly in 8-hydroxyquinoline (B1678124) and related structures, suggests a potential for ionophoric activity. researchgate.net As ionophores, these molecules can bind to metal ions and transport them across biological membranes, disrupting the delicate ionic gradients that are essential for numerous cellular processes, including energy production and signal transduction.

Antitubercular Activity Research

Derivatives of the quinoline scaffold, especially 8-hydroxyquinolines, have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov Research in this area has focused on structure-activity relationship (SAR) studies to optimize the potency of these compounds. nih.gov

Studies have shown that small substitutions at the C5 position of the 8-hydroxyquinoline ring can lead to the most potent antitubercular activity, while substitutions at the C2 position generally decrease potency. nih.govnih.gov Representative compounds from this class have been shown to be bactericidal, capable of killing replicating M. tuberculosis by more than 4-log units at concentrations 10 times their minimum inhibitory concentration (MIC). nih.govnih.gov The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Substitution | MIC90 (µM) | Reference |

|---|---|---|---|

| 8-hydroxyquinoline (1) | Unsubstituted | 3.6 | nih.gov |

| Compound 4 | 5-chloro | 4.8 | nih.gov |

| Compound 24 | 5-nitro-2-styryl | 2.7 | nih.gov |

| Quinoline Derivative (21) | - | 0.2 - 3.12 | mdpi.com |

| Quinazolinone Derivative (22) | - | 6.6 | mdpi.com |

Anticancer and Antiproliferative Activity Mechanisms

Quinoline hydrazide/hydrazone derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor cell proliferation and induce cell death. nih.gov Their versatility allows them to target multiple pathways involved in cancer progression. nih.gov

One of the key mechanisms is the induction of apoptosis, or programmed cell death. nih.gov This is often achieved by causing DNA damage, such as double-strand breaks, which triggers cellular senescence and apoptosis. nih.gov Some derivatives also cause visible morphological changes associated with apoptosis, including membrane blebbing and condensation of the cell nucleus. nih.gov

These compounds can also interfere with the cell cycle, arresting cancer cells in different phases such as G0/G1, S, or G2/M, thereby preventing their proliferation. nih.govmdpi.com Furthermore, quinoline hydrazones have been shown to inhibit critical signaling pathways involved in cancer growth by targeting enzymes like PI3K and c-Abl kinase, as well as topoisomerases. nih.gov Another novel mechanism involves the targeting of lysosomes and the inhibition of autophagy, a cellular recycling process that cancer cells can exploit to survive. nih.gov The chelation of metal ions, such as copper, is also a significant factor, as it can lead to the generation of reactive oxygen species (ROS), which induce DNA damage and apoptosis. frontiersin.org

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Quinoline Thiosemicarbazone 8 | HCT 116 | Colon Carcinoma | 0.03 - 0.065 | nih.gov |

| Quinoline Thiosemicarbazone 8 | MCF-7 | Breast Cancer | 0.03 - 0.065 | nih.gov |

| Chalcone Derivative 11 | A549 | Lung Adenocarcinoma | 1.91 | nih.gov |

| Nitroquinoline Arylhydrazone 4 | A549 | Non-small Cell Lung Cancer | 15.3 - 15.8 | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde (3) | Hep3B | Hepatocellular Carcinoma | ~27.3 (converted from 6.25 µg/mL) | nih.gov |

| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 | Colorectal Carcinoma | 0.53 | brieflands.com |

| Quinoline-8-sulfonamide 9a | COLO829 | Melanoma | 376 | mdpi.com |

Cell Cycle Arrest Induction

Certain derivatives of quinoline have demonstrated the ability to induce cell cycle arrest in cancer cells, a critical mechanism for inhibiting tumor proliferation. A study on novel 8-nitro quinoline-based thiosemicarbazone analogues found that the most potent compound from the series induced cell cycle arrest at both the G1/S and G2/M phases. nih.gov This dual-phase arrest suggests a multifaceted impact on the cellular machinery that governs cell division.

Similarly, other research has indicated that quinoline derivatives can halt cancer cell growth by causing them to accumulate in specific phases of the cell cycle. For instance, a novel quinoline derivative, 91b1, was shown to cause an accumulation of lung cancer (A549) and esophageal cancer (KYSE450) cells in the G0/G1 phase. mdpi.com This G0/G1 arrest prevents cells from entering the DNA synthesis (S) phase, thereby blocking proliferation at an early stage. mdpi.com The ability of these compounds to interfere with the normal progression of the cell cycle highlights a key mechanism of their anticancer activity. mdpi.comarabjchem.org

Apoptosis Pathway Modulation

Derivatives of this compound are capable of inducing programmed cell death, or apoptosis, through various signaling pathways. The quinoline derivative PQ1, for example, has been shown to induce apoptosis in T47D breast cancer cells by activating both the intrinsic and extrinsic pathways. nih.govnih.gov Mechanistic studies revealed that PQ1 treatment leads to the activation of caspase-9 (a key protein in the intrinsic pathway) and caspase-8 (a critical component of the extrinsic pathway). nih.govnih.gov This dual activation culminates in the cleavage of caspase-3, a primary executioner caspase, which then carries out the systematic dismantling of the cell. nih.gov Furthermore, PQ1 was found to increase the levels of the pro-apoptotic protein Bax and promote the release of cytochrome c from the mitochondria, both of which are hallmark events of the intrinsic apoptotic pathway. nih.govnih.gov

In a similar vein, a series of novel 8-nitro quinoline-thiosemicarbazone analogues were found to trigger apoptosis via a pathway dependent on reactive oxygen species (ROS). nih.gov The most effective compound in this series prompted mitochondrial dysfunction and an increase in cytotoxic ROS levels, which in turn activated the caspase-3 dependent intrinsic apoptotic pathway. nih.gov These findings underscore the capacity of quinoline derivatives to modulate key components of the apoptotic machinery, thereby providing a pathway for eliminating cancerous cells.

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. mdpi.com Certain quinoline derivatives have been identified as inhibitors of this process. Research has shown that 4-aminoquinoline (B48711) compounds can act as antagonists of the apelin receptor, which allows them to block angiogenesis mediated by both apelin and Vascular Endothelial Growth Factor (VEGF). google.com

Studies focusing on specific derivatives have demonstrated varying degrees of anti-angiogenic effects. For instance, 8-aminoquinoline (B160924) has been observed to partially inhibit angiogenesis, leading to a reduction in vessel branching and connections. In contrast, 8-hydroxyquinoline derivatives have shown strong anti-angiogenic properties, with minimal vessel growth observed in experimental models.

Efflux Pump (P-glycoprotein) Modulation

P-glycoprotein (P-gp) is a transmembrane efflux pump that can expel a wide range of therapeutic agents from cancer cells, leading to multidrug resistance (MDR). nih.govmdpi.commdpi.com Some quinoline-based compounds have been investigated for their ability to modulate P-gp activity.

One study developed a quinoline derivative, compound 160a (8-(3-methoxybenzyloxy) quinoline-2-carbaldehyde), which was shown to reverse MDR by inhibiting P-gp-mediated drug efflux. nih.gov This compound increased the intracellular accumulation of the chemotherapy drug doxorubicin (B1662922) in resistant cancer cells, demonstrating a synergistic effect. nih.gov Research on structurally related imidazoquinolines, such as Imiquimod, Resiquimod, and Gardiquimod, has confirmed that these compounds are substrates for P-gp. nih.govresearchgate.netnih.gov This interaction with the P-gp efflux pump suggests that the quinoline scaffold can be a basis for developing agents that modulate P-gp activity, potentially overcoming a significant hurdle in cancer chemotherapy. nih.govnih.govbiorxiv.orgbiorxiv.org

Proteasome Inhibition

The proteasome is a cellular complex responsible for degrading dysfunctional or unnecessary proteins; its inhibition can lead to the accumulation of these proteins and induce cell death, making it an attractive target in cancer therapy. nih.gov Specific quinoline derivatives have been identified as proteasome inhibitors.

A notable example is the quinolin-chlorobenzothioate compound, QCBT7, which is a derivative of quinoline-8-thiol. nih.gov Unlike many proteasome inhibitors that target the catalytic subunit, QCBT7 targets the regulatory subunit of the proteasome. nih.gov Its inhibitory activity is evidenced by the accumulation of ubiquitylated proteins in cancer cells following treatment. nih.gov This inhibition triggers cellular stress responses, including endoplasmic reticulum stress and the unfolded protein response, ultimately leading to apoptotic cell death. nih.gov

Sphingosine Kinase Inhibition

Sphingosine kinases (SphK), particularly SphK1 and SphK2, are enzymes that play a role in cancer cell proliferation and survival. nih.gov Consequently, inhibitors of these kinases are of significant interest in oncology research. acs.org A novel class of inhibitors based on the quinoline-5,8-dione framework has been identified. nih.govmdpi.com

Screening of a panel of these compounds revealed that many exhibited dual inhibitory activity against both SphK1 and SphK2 at low micromolar concentrations. nih.govmdpi.com For instance, several C(7) ether-linked quinoline-5,8-diones showed potent inhibition of both isoforms. mdpi.com Further structural modifications, such as the addition of a pyrrolidone headgroup adapted from the known SphK1 inhibitor PF-543, were explored to enhance binding efficacy and selectivity, demonstrating the potential of the quinoline scaffold in designing new SphK inhibitors. nih.govmdpi.comlenus.ie

Antifungal and Anticandidal Efficacy Studies

Derivatives of this compound have shown significant promise as antifungal agents. In one study, a series of 5-hydrazonomethyl-quinolin-8-ol derivatives were synthesized and evaluated for their activity against several fungal pathogens. nih.gov Many of these compounds were found to be more potent than the standard antifungal drug fluconazole (B54011) against Candida albicans, with IC50 values less than 3 µM, compared to fluconazole's IC50 of 3.20 µM. nih.gov Several of these derivatives also demonstrated good activity against the fluconazole-resistant strain Aspergillus fumigatus. nih.gov

Another study investigated aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline and found they possessed a pronounced toxic effect on the fungus C. albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 13–40 μM. mdpi.com The 8-hydroxyquinoline derivative PH 151 was also effective, showing a MIC of 6.25 µg/ml against Ilyonectria liriodendri, a fungus affecting grapevines. nih.gov These findings highlight the potential of developing new and effective antifungal treatments based on the quinoline framework. nih.govnih.govnih.gov

| Compound Type | Fungal Species | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 5-Hydrazonomethyl-quinolin-8-ol derivatives | Candida albicans | IC50 < 3 µM | nih.gov |

| 5-Hydrazonomethyl-quinolin-8-ol derivatives | Aspergillus fumigatus (fluconazole-resistant) | IC50 < 3 µM | nih.gov |

| 7-Hydrazino-8-hydroxyquinoline aromatic hydrazones | Candida albicans | MIC = 13–40 μM | mdpi.com |

| 8-Hydroxyquinoline derivative (PH 151) | Ilyonectria liriodendri | MIC = 6.25 µg/ml | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | MIC = 15.6 µg/mL | researchgate.net |

| Quinoline-based hydroxyimidazolium hybrids | Candida spp. | MIC = 62.5 µg/mL | researchgate.net |

Antimalarial Activity Investigation

The investigation into the antimalarial properties of this compound and its derivatives is rooted in the well-established efficacy of the broader quinoline class of compounds. nih.govnih.gov The quinoline core is a foundational scaffold in antimalarial drug discovery, with drugs like chloroquine (B1663885) and primaquine (B1584692) being notable examples. ukri.orgyoutube.com The mechanism of action for many quinoline-based antimalarials, particularly 4-aminoquinolines like chloroquine, is understood to involve the disruption of hemoglobin digestion within the parasite's acidic food vacuole. nih.govnih.gov These drugs are thought to inhibit the polymerization of toxic heme, a byproduct of hemoglobin breakdown, into non-toxic hemozoin. nih.govnih.gov This leads to an accumulation of free heme, which is poisonous to the parasite and causes cell lysis. nih.govnih.gov

For 8-aminoquinolines, which are structurally more analogous to this compound, the mechanism is believed to be different and linked to their metabolic activation. ukri.org The parent compounds must undergo transformation into active metabolites to exert their effect. who.int Research suggests that hydroxylated metabolites of 8-aminoquinolines can be redox cycled by parasite-specific enzymes, such as P. falciparum ferredoxin-NADP+ reductase (PfFNR) and a novel diflavin reductase (PfCPR). ukri.org This redox cycling generates reactive oxygen species (ROS), including hydrogen peroxide and hydroxyl radicals, which induce oxidative damage and lead to parasite death. nih.govukri.org This mechanism is particularly effective against the liver and sexual stages of the malaria parasite, which is a unique characteristic of the 8-aminoquinoline class. ukri.org

Derivatives of 8-hydroxyquinoline have also shown good antimalarial activity, with some hybrid compounds exhibiting IC50 values comparable to chloroquine. nih.gov The investigation of this compound derivatives often involves creating hybrids with other known pharmacophores to enhance activity. The hydrazinyl, or more commonly, the resulting hydrazone moiety, can be a key part of these hybrid structures, potentially influencing the compound's ability to interact with parasitic targets. nih.gov

Insecticidal Activity Mechanisms

Several studies have demonstrated the potential of quinoline derivatives, including those containing a hydrazone moiety, as effective insecticidal agents. nih.govrsc.orgresearchgate.net The mechanism of toxicity for most synthetic insecticides often involves the inhibition of the enzyme acetylcholinesterase (AChE) in the insect's nervous system. nih.gov AChE is responsible for hydrolyzing the neurotransmitter acetylcholine, and its inhibition leads to neuronal overstimulation, paralysis, and death. nih.gov While the precise mechanism for quinoline-hydrazone derivatives is not always fully elucidated in initial screenings, this pathway remains a probable mode of action.

Research into specific quinoline-based hydrazone derivatives has shown significant insecticidal activity against various pests. In one study, a series of these compounds were evaluated against the larvae of Spodoptera litura, a polyphagous insect pest. rsc.orgfao.org Several derivatives exhibited potent activity, causing high mortality rates that were comparable to the positive control, toosendanin. rsc.orgfao.org

Another study screened quinoline derivatives, including hydrazones and their subsequent modifications into pyrazoles, against the red palm weevil (Rhynchophorus ferrugineus). nih.govresearchgate.net The results indicated that compounds modified with pyrazoles and pyrazines showed moderate insecticidal activity. nih.govresearchgate.net Interestingly, one hydrazone derivative only exhibited insecticidal properties upon complexation with Zinc (Zn2+) ions, suggesting that metal chelation can be a crucial factor in the biological activity of these compounds. nih.govresearchgate.net

The following table summarizes the insecticidal activity of selected quinoline-hydrazone derivatives against Spodoptera litura larvae.

| Compound | 7-Day Mortality Rate (%) at 1 mg/mL | Reference |

|---|---|---|

| 3c | > 93% | rsc.orgfao.org |

| 3e | > 93% | rsc.orgfao.org |

| 4g | > 93% | rsc.orgfao.org |

| 4h | > 93% | rsc.orgfao.org |

| 6f | > 93% | rsc.orgfao.org |

| Toosendanin (Control) | > 93% | rsc.orgfao.org |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds like this compound. For the closely related 8-aminoquinolines, extensive SAR studies have established several key structural requirements for antimalarial activity. who.int The quinoline nucleus itself is not considered absolutely essential, as some naphthalene (B1677914) analogues have shown activity, but it is a highly effective scaffold. who.int

Key SAR findings for 8-substituted quinolines include:

The 6-Methoxy Group: The presence of an oxygen-containing function at the 6-position, typically a methoxy group as seen in primaquine, has been shown to significantly enhance antimalarial activity. who.int

Substitution on the Quinoline Ring: